Glycine, N,N'-(1,10-dioxo-1,10-decanediyl)bis-
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Overview
Description
Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- is a chemical compound with the molecular formula C14H24N2O6. It is characterized by the presence of two glycine molecules linked by a decanediyl chain with two oxo groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- typically involves the reaction of glycine with a decanediyl precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are being studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N,N’-(1,8-dioxo-1,8-octanediyl)bis-
- Glycine, N,N’-(1,6-dioxo-1,6-hexanediyl)bis-
Uniqueness
Glycine, N,N’-(1,10-dioxo-1,10-decanediyl)bis- is unique due to its longer decanediyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain length is advantageous .
Properties
CAS No. |
109477-56-7 |
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Molecular Formula |
C14H24N2O6 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-[[10-(carboxymethylamino)-10-oxodecanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N2O6/c17-11(15-9-13(19)20)7-5-3-1-2-4-6-8-12(18)16-10-14(21)22/h1-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22) |
InChI Key |
FGZHLZSBRJQCHU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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